2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
CAS No.: 497061-23-1
Cat. No.: VC5432318
Molecular Formula: C20H14N4O4S
Molecular Weight: 406.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 497061-23-1 |
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Molecular Formula | C20H14N4O4S |
Molecular Weight | 406.42 |
IUPAC Name | 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24) |
Standard InChI Key | RSRYOPMZNGIMCB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₀H₁₄N₄O₄S and a molecular weight of 406.41 g/mol . Key structural components include:
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Indane-1,3-dione core: A bicyclic system with two ketone groups at positions 1 and 3.
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Methyleneamino bridge: Connects the indane-dione to a phenyl ring.
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Sulfonamide group: Links the phenyl ring to a pyrimidin-2-ylamine substituent .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 497061-23-1 | |
Molecular Formula | C₂₀H₁₄N₄O₄S | |
Molecular Weight | 406.41 g/mol | |
Purity | ≥97% | |
SMILES | O=C1C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)C4=C1C=CC=C4 |
Synthesis and Functionalization Strategies
Key Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Knoevenagel Condensation: Reacting indane-1,3-dione with a sulfonamide-functionalized aniline derivative to form the methyleneamino bridge .
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Sulfonylation: Introducing the pyrimidin-2-ylamino group via sulfonyl chloride intermediates under controlled basic conditions .
Table 2: Representative Reaction Conditions for Analogous Indane-Dione Derivatives
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Knoevenagel Reaction | Malononitrile, NaOAc/EtOH, RT | 61–85 | |
Sulfonylation | Pyrimidin-2-amine, DIPEA, DCM | 70–90 |
The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is critical to avoid side reactions, such as nucleophilic additions to cyano groups in related systems .
Pharmaceutical and Biological Applications
Role as an API Intermediate
The compound is a high-value intermediate in synthesizing:
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Antitumor Agents: Derivatives of indane-1,3-dione exhibit cytotoxicity by inhibiting topoisomerases or inducing DNA damage .
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Antibacterial Compounds: Sulfonamide-pyrimidine hybrids target bacterial dihydropteroate synthase (DHPS) .
Table 3: Bioactivity of Structural Analogues
Analogues | Target Activity | IC₅₀ (μM) | Source |
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Bis-thiazoles | Antitumor (HeLa cells) | 0.8–2.1 | |
Tetracycline derivatives | Antibacterial (E. coli) | 4.5–12.3 |
Industrial Manufacturing and Quality Control
Scalable Production
MolCore BioPharmatech and ChemTik optimize synthesis using:
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ISO-Certified Processes: Ensure batch consistency and purity ≥97% .
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Precipitation/Crystallization: Isolation from acetic acid or ethyl acetate yields high-purity product .
Table 4: Industrial Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Solvent System | Acetic acid/DCM | |
Reaction Temperature | 50–100°C | |
Catalyst | Piperidine/Triethylamine |
Challenges and Future Directions
Stability and Reactivity
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Intramolecular Cyclization: The methyleneamino bridge may undergo unintended cyclization under acidic or basic conditions, requiring precise pH control .
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Solubility Limitations: Poor aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Emerging Applications
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